molecular formula C10H20O3 B6165101 2-(tert-butoxy)hexanoic acid CAS No. 1565021-77-3

2-(tert-butoxy)hexanoic acid

Cat. No.: B6165101
CAS No.: 1565021-77-3
M. Wt: 188.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-butoxy)hexanoic acid is an organic compound with the molecular formula C10H20O3 It is a carboxylic acid derivative where the hexanoic acid is substituted with a tert-butoxy group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(tert-butoxy)hexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of hexanoic acid reacts with the hydroxyl group of tert-butyl alcohol to form the tert-butyl ester. The reaction conditions typically involve heating the mixture under reflux to drive the reaction to completion.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a one-pot reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butoxy)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: 2-(tert-butoxy)hexanol.

    Substitution: Various substituted hexanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-butoxy)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)hexanoic acid involves its interaction with specific molecular targets. The tert-butyl group can act as a protecting group, shielding reactive sites on the molecule from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butoxy)hexanoic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific applications.

Properties

CAS No.

1565021-77-3

Molecular Formula

C10H20O3

Molecular Weight

188.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.